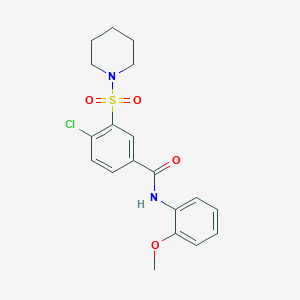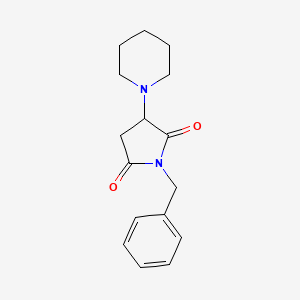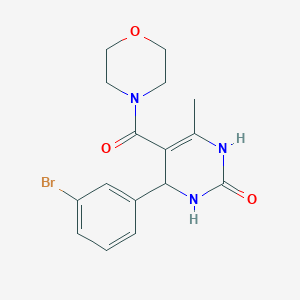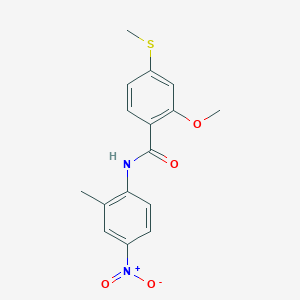![molecular formula C17H13N3O3S B4974945 6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B4974945.png)
6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione, also known as Temozolomide, is a chemotherapy drug used to treat brain tumors such as glioblastoma multiforme and anaplastic astrocytoma. It is a synthetic derivative of imidazotetrazine and is known for its ability to cross the blood-brain barrier, making it an effective treatment for brain tumors.
Mécanisme D'action
6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione works by inhibiting DNA synthesis in cancer cells. It is converted to a reactive intermediate, which methylates the O6 position of guanine in DNA. This methylation leads to the formation of DNA adducts, which cause DNA damage and ultimately cell death.
Biochemical and Physiological Effects
6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of certain proteins involved in DNA repair, which may contribute to its effectiveness in treating cancer. It has also been shown to increase the levels of pro-inflammatory cytokines, which may play a role in its anti-tumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, it has a well-established mechanism of action and has been extensively studied, making it a useful tool for researchers studying cancer.
However, there are also limitations to the use of 6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione in lab experiments. It is a highly toxic drug and must be handled with care. Additionally, it is specific to brain tumors and may not be effective against other types of cancer.
Orientations Futures
There are several future directions for research on 6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione. One area of interest is in developing new formulations of the drug that can better target cancer cells and reduce toxicity. Additionally, researchers are exploring the use of 6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione in combination with other drugs to improve its effectiveness. Finally, there is ongoing research into the mechanisms of resistance to 6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione, which may lead to the development of new treatments for brain tumors.
Méthodes De Synthèse
6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione is synthesized through a series of chemical reactions. The starting material is 3,4-dihydroxybenzyl alcohol, which is converted to 3,4-dihydroxybenzaldehyde through oxidation. The aldehyde is then reacted with 2-phenylacetonitrile to form 2-phenylacetaldehyde. This is followed by a condensation reaction with thiosemicarbazide to form 2-phenylacetaldehyde thiosemicarbazone. The thiosemicarbazone is then cyclized with cyanamide to form 5-amino-1,2,4-triazine-3-thiol. Finally, the triazine is reacted with N,N'-dimethylformamide dimethyl acetal to form 6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione.
Applications De Recherche Scientifique
6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione has been extensively researched for its efficacy in treating brain tumors. It has been shown to increase survival rates in patients with glioblastoma multiforme and anaplastic astrocytoma. Additionally, it has been studied for its potential use in combination with other chemotherapy drugs and radiation therapy.
Propriétés
IUPAC Name |
6-(2-oxo-1,2-diphenylethyl)sulfanyl-2H-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-13(11-7-3-1-4-8-11)14(12-9-5-2-6-10-12)24-16-15(22)18-17(23)20-19-16/h1-10,14H,(H2,18,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXJTFRPSIOTQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC3=NNC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-oxo-1,2-diphenylethyl)sulfanyl-2H-1,2,4-triazine-3,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-methyl-5-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4974868.png)



![ethyl 4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)-1-piperidinecarboxylate](/img/structure/B4974891.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4974925.png)
![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B4974928.png)

![1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4974953.png)
![1-(2-methylphenyl)-5-{[(3-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4974960.png)

![2-(1-naphthyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4974970.png)
![2-[2-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B4974980.png)